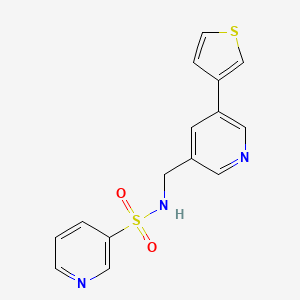

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide

Description

Properties

IUPAC Name |

N-[(5-thiophen-3-ylpyridin-3-yl)methyl]pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S2/c19-22(20,15-2-1-4-16-10-15)18-8-12-6-14(9-17-7-12)13-3-5-21-11-13/h1-7,9-11,18H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJEGPFGTIVHKMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyridine-3-sulfonamide: This can be achieved by reacting pyridine-3-sulfonyl chloride with an appropriate amine under basic conditions.

Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid derivative reacts with a halogenated pyridine intermediate.

Final Assembly: The final step involves the coupling of the thiophene-substituted pyridine with the pyridine-3-sulfonamide under suitable conditions, often using a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide (-SO₂NH-) group participates in nucleophilic substitution and hydrogen-bonding interactions:

-

Alkylation/Acylation : The NH group undergoes alkylation with alkyl halides or acylation with acyl chlorides under mild basic conditions (e.g., K₂CO₃/DMF). For example, reaction with benzyl bromide forms N-benzyl derivatives, enhancing lipophilicity for biological applications .

-

Hydrogen Bonding : Oxygen atoms in the sulfonamide group form hydrogen bonds with amino acid residues (e.g., Gln36, Cys42) in enzyme-binding pockets, critical for inhibitory activity .

Thiophene Ring Reactions

The electron-rich thiophene moiety undergoes electrophilic aromatic substitution (EAS):

Pyridine Ring Functionalization

The pyridine rings enable cyclization and cross-coupling reactions:

-

Nucleophilic Aromatic Substitution (SNAr) : Chloropyridine intermediates react with amines (e.g., morpholine, piperazine) to form substituted pyridines .

-

Suzuki-Miyaura Coupling : The 5-position pyridine reacts with aryl boronic acids (e.g., 4-fluorophenylboronic acid) under Pd catalysis to introduce aryl groups .

Example Synthesis Pathway :

-

3-Chloropyridine-5-sulfonamide → SNAr with morpholine → 3-morpholinopyridine-5-sulfonamide (Yield: 88%) .

-

Subsequent coupling with thiophene-3-boronic acid forms the final compound .

Cooperative Vinylogous Anomeric-Based Oxidation (CVABO)

This novel mechanism facilitates pyridine synthesis under mild conditions:

-

Reagents : Aryl aldehydes, malononitrile, and sulfonamide derivatives react in solvent-free conditions at 90°C using a quinoline-based ionic liquid catalyst .

-

Key Steps :

-

Knoevenagel condensation forms α,β-unsaturated intermediates.

-

Tautomerization and CVABO-driven oxidation yield substituted pyridines.

-

| Catalyst Loading | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|

| 2 mol% | 90°C | 45 min | 92 |

Biological Target Interactions

The compound inhibits enzymes via dual binding modes:

-

Hydrogen Bonding : Sulfonamide oxygen atoms interact with Gln36 and Gly83 residues .

-

π-Stacking : Thiophene and pyridine rings engage in hydrophobic interactions with aromatic amino acids (e.g., Phe, Tyr) .

Structure-Activity Data :

| Substituent (R) | IC₅₀ (nM) | Target Enzyme |

|---|---|---|

| 4-Fluorophenyl | 12.3 | α7 nAChR |

| 4-Trifluoromethyl | 8.7 | PI3K |

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide has shown promise in drug development due to its ability to inhibit specific enzymes and modulate receptor activity. Key applications include:

- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with enzyme active sites, potentially leading to antibacterial properties. Preliminary studies indicate effectiveness against strains like Staphylococcus aureus and Escherichia coli.

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Control | 2 | Staphylococcus aureus |

| This Compound | TBD | TBD |

- Anticancer Properties : Research has indicated that derivatives can induce apoptosis in cancer cell lines by inhibiting kinases involved in cell proliferation.

Materials Science

The unique electronic properties of this compound make it suitable for applications in organic electronics:

- Organic Light Emitting Diodes (OLEDs) : Its structure allows for effective charge transport, which is essential for OLED performance.

Biological Studies

This compound can serve as a probe to study biological processes involving sulfonamide groups. Its interactions with biological targets can elucidate mechanisms of action in various cellular pathways.

Case Studies

Several studies have explored the therapeutic potential of this compound:

Anticancer Study

A study demonstrated that derivatives of pyridine sulfonamides exhibit cytotoxic effects on cancer cell lines by inducing apoptosis through specific kinase inhibition.

Anti-inflammatory Effects

Research indicated that similar compounds could reduce inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The sulfonamide group can interact with biological targets through hydrogen bonding and other non-covalent interactions, affecting the function of the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a pyridine-sulfonamide backbone with several synthesized derivatives in the evidence. Key comparisons include:

Thiophene vs. Triazole/Thiazole Substituents :

- The thiophene group in the target compound introduces sulfur-based aromaticity, which may enhance lipophilicity and π-π stacking interactions compared to nitrogen-rich triazole or thiazole derivatives .

- Triazole-containing analogs (e.g., compounds 26–36 in ) exhibit antifungal activity, suggesting that the sulfonamide-pyridine core is critical for bioactivity. The thiophene substituent could modulate solubility or target specificity .

Synthetic Pathways :

- The target compound likely follows a route similar to and –6, involving sulfonamide formation via reaction of a pyridine-containing amine (e.g., (5-(thiophen-3-yl)pyridin-3-yl)methylamine) with pyridine-3-sulfonyl chloride under basic conditions (e.g., pyridine or K2CO3) . Yields for analogous reactions range from 84–91% .

Physicochemical Properties

Melting Points :

Spectral Data :

Biological Activity

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide is a complex organic compound that has garnered interest in various fields, particularly medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 331.4 g/mol. The structure features a pyridine ring, a thiophene group, and a sulfonamide moiety, which contribute to its biological interactions and properties .

The biological activity of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide is primarily attributed to its ability to interact with various biological targets:

1. Enzyme Inhibition:

The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their function. This characteristic is particularly relevant in the development of antibacterial agents .

2. Receptor Modulation:

The compound may act as an allosteric modulator for G-protein-coupled receptors (GPCRs), influencing receptor activity without directly competing with endogenous ligands .

3. Antimicrobial Activity:

Preliminary studies suggest that it may exhibit antibacterial properties, potentially against strains such as Staphylococcus aureus and Escherichia coli .

Antibacterial Activity

A comparative analysis of several compounds within the same structural class indicates that N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide could have significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values are crucial for determining efficacy:

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |

| N-(pyridin-3-ylmethyl) derivative | 12.5 | Staphylococcus aureus |

| N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide | TBD | TBD |

These values highlight the potential for further development as an antibacterial agent .

Case Studies

Recent research has explored the compound's potential in various therapeutic areas:

-

Anticancer Properties:

A study demonstrated that derivatives of pyridine sulfonamides exhibit cytotoxic effects on cancer cell lines by inducing apoptosis. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation . -

Anti-inflammatory Effects:

Research indicated that similar compounds could reduce inflammatory markers in vitro, suggesting a role in treating inflammatory diseases .

Applications in Medicinal Chemistry

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide serves as a scaffold for drug design due to its unique structural features:

1. Drug Development:

The compound's ability to inhibit specific enzymes makes it a candidate for developing new drugs targeting bacterial infections and cancer.

2. Organic Electronics:

Its electronic properties are being investigated for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Q & A

Q. What are the standard synthetic routes for N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide, and how is structural purity validated?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the construction of the pyridine-thiophene core followed by sulfonamide coupling. Key steps include nucleophilic substitution and catalytic coupling reactions. Structural validation employs Nuclear Magnetic Resonance (NMR) to confirm connectivity, Infrared Spectroscopy (IR) for functional group analysis, and Mass Spectrometry (MS) to verify molecular weight . Purity is assessed via High-Performance Liquid Chromatography (HPLC) with >95% purity thresholds.

Q. How can researchers confirm the three-dimensional conformation of this compound for target binding studies?

- Methodological Answer : Computational tools like molecular docking and density functional theory (DFT) simulations predict the compound’s 3D conformation and binding modes. Experimental validation may involve X-ray crystallography if single crystals are obtainable. For dynamic behavior, Molecular Dynamics (MD) simulations under physiological conditions (e.g., solvation models) are recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the sulfonamide coupling step?

- Methodological Answer : Design of Experiments (DoE) frameworks are critical. For example, varying solvents (acetonitrile vs. DMF), bases (3-picoline vs. 3,5-lutidine), and catalysts (e.g., N-arylsulfilimines) can systematically optimize coupling efficiency. Evidence shows that 3,5-lutidine with dimethyl sulfoxide (DMSO) enhances reaction rates and reduces by-products . Kinetic studies (e.g., monitoring via in-situ IR) help identify rate-limiting steps.

Q. What strategies resolve contradictions in biological activity data across different assays?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell permeability vs. in vitro binding). To address this:

- Perform dose-response curves across multiple cell lines.

- Validate target engagement using Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) .

- Cross-reference with knockout models to confirm on-target effects. For sulfonamide derivatives, pH-dependent solubility may also explain variability .

Q. How can researchers design experiments to probe the compound’s metabolic stability in preclinical models?

- Methodological Answer : Use radiolabeled analogs (e.g., ³H or ¹⁴C isotopes) to track metabolic pathways. Combine in vitro hepatocyte assays with LC-MS/MS to identify metabolites. For in vivo studies, administer the compound to rodent models and collect plasma, urine, and feces for mass balance studies . Computational tools like CYP450 inhibition assays predict hepatic clearance .

Experimental Design & Data Analysis

Q. What analytical techniques are recommended to characterize by-products during scale-up synthesis?

- Methodological Answer : Liquid Chromatography-Mass Spectrometry (LC-MS) coupled with tandem MS/MS identifies impurities. For structural elucidation of unknowns, 2D NMR (COSY, HSQC) is essential. Quantify impurities via GC-FID or HPLC-UV with external calibration curves. Evidence highlights the importance of reaction quenching studies to isolate intermediates .

Q. How can computational methods guide the design of derivatives with improved binding affinity?

- Methodological Answer : Apply structure-activity relationship (SAR) models using the parent compound as a scaffold. Free-energy perturbation (FEP) calculations predict binding ΔΔG values for substituent modifications. Virtual libraries generated via combinatorial chemistry algorithms can prioritize synthetic targets. Validate top candidates with in vitro kinase assays or fluorescence polarization .

Advanced Mechanistic Studies

Q. What experimental approaches elucidate the sulfonamide group’s role in target inhibition?

- Methodological Answer : Use site-directed mutagenesis on the target protein to assess interactions with the sulfonamide moiety. X-ray co-crystallography reveals hydrogen-bonding networks. Competitive binding assays with sulfonamide analogs (e.g., methyl or trifluoromethyl substitutions) quantify steric/electronic effects. Quantum Mechanical (QM) calculations further map electrostatic potentials .

Q. How can researchers differentiate between on-target and off-target effects in cellular assays?

- Methodological Answer : Employ CRISPR-Cas9 knockouts of the putative target gene. Validate using siRNA silencing and rescue experiments. Proteome-wide profiling (e.g., affinity pulldown with biotinylated probes) identifies off-target binders. Chemical proteomics with activity-based probes can map interaction networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.